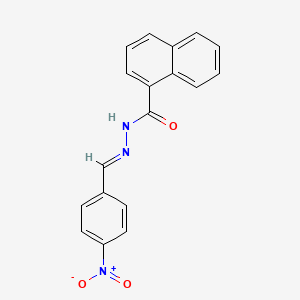

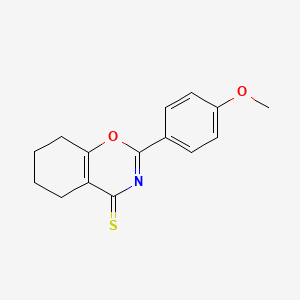

![molecular formula C17H20N4O2S B5556123 1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)

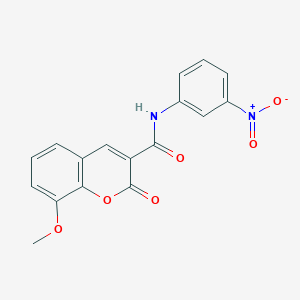

1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that include various substituted pyrano[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and related heterocyclic compounds. These molecules are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and biochemistry.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, heterocyclization, and the use of specific reagents to introduce the desired functional groups. For instance, effective synthesis methods have been reported for functionalized pyrano[3,4-c]thieno-[3,2-e][1,2,4]triazolo[4,3-a]pyridines, demonstrating the versatility of synthetic approaches in this chemical class (Paronikyan et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been extensively studied using X-ray diffraction techniques. These studies reveal details about the conformation, bond lengths, and angles, as well as the three-dimensional arrangements of molecules in crystals, providing insights into the structural basis of their chemical behavior (Sharma et al., 2015).

Chemical Reactions and Properties

Compounds in this category often undergo a variety of chemical reactions, including aminomethylation, which significantly influences their chemical properties. The nature of substituents and reaction conditions can lead to different reaction products, demonstrating the chemical versatility of this class of compounds (Dotsenko et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. While specific data for "1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile" is not directly available, related compounds exhibit distinct physical characteristics that are influenced by their molecular structure (Jansone et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are defined by the functional groups present in the molecule and its overall structural arrangement. Studies on similar molecules have highlighted their potential reactivity towards nucleophilic substitution, cyclization, and other chemical transformations, indicative of a rich chemistry that could be explored for various applications (Ignatovich et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have led to the development of methods for synthesizing various derivatives of pyridine and fused pyridine, including compounds structurally related to 1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile. These methods involve reactions of chloro- or amino-substituted pyridine carbonitriles with other reagents to form complex heterocyclic structures, showcasing the compound's versatility in organic synthesis. Notably, the crystal structure of related compounds has been analyzed using X-ray diffraction, revealing insights into their molecular geometry and intermolecular interactions (Yassin, 2009), (Ganapathy et al., 2015).

Biological Activity and Applications

The compound and its derivatives have been explored for their biological activities. Studies have synthesized various heterocyclic derivatives to evaluate their potential biological applications. For example, novel syntheses have been directed towards creating pyridine-pyrimidines and their bis-derivatives using environmentally friendly catalysts under microwave irradiation, suggesting their utility in medicinal chemistry (Rahmani et al., 2018). Additionally, the synthesis of new pyrano[3,4-c]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyridines introduces a novel fused heterocyclic system, indicating the potential for discovering new pharmacophores (Paronikyan et al., 2020).

Advanced Heterocyclic Synthesis

Further studies have detailed the synthesis of diverse heterocyclic compounds, showcasing the compound's role as a precursor in generating a wide range of heterocyclic systems. This includes the creation of [1,2]dithiolo[3,4-b]pyridines, indicating its significance in the development of new materials and potential therapeutic agents (Dotsenko et al., 2015). The versatility of the compound in heterocyclic chemistry is further evidenced by the synthesis of diamino derivatives of pyrano[3,4-c]pyridines, which were studied for their neurotropic activity, demonstrating the compound's relevance in neuropharmacology (Paronikyan et al., 2016).

properties

IUPAC Name |

3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-17(2)7-10-11(9-23-17)15(21-3-5-22-6-4-21)20-16-13(10)14(19)12(8-18)24-16/h3-7,9,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUDLFHXVAVPJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C#N)N)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5835139 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

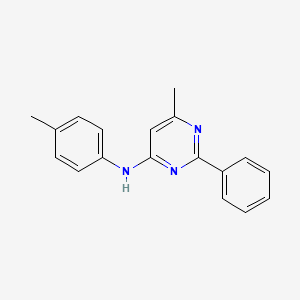

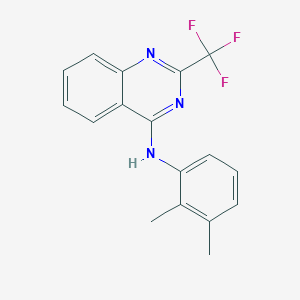

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

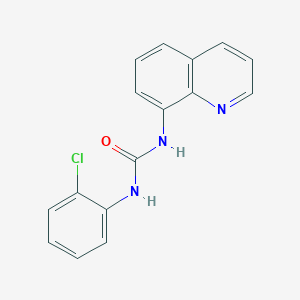

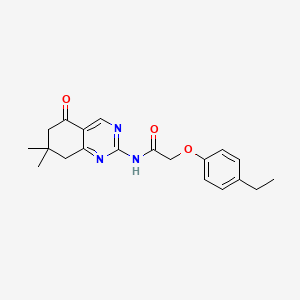

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)

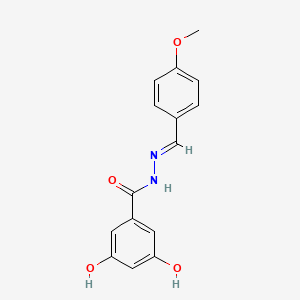

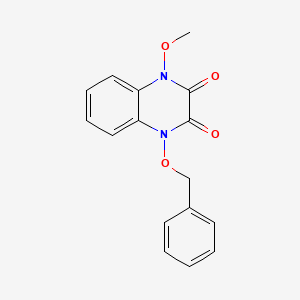

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)